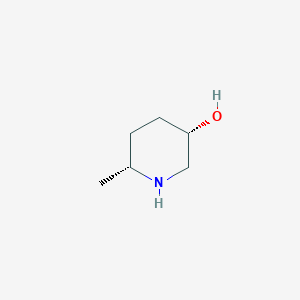

(3S,6R)-6-methylpiperidin-3-ol

Description

Significance of Chiral Piperidine (B6355638) Scaffolds in Advanced Chemical Research

Chiral piperidine scaffolds are of paramount importance in medicinal chemistry due to their prevalence in a wide array of pharmaceuticals. thieme-connect.comresearchgate.net The introduction of chiral centers into the piperidine ring can significantly influence a molecule's properties and its interaction with biological targets. thieme-connect.com

Key advantages of incorporating chiral piperidine scaffolds into molecules include:

Modulation of Physicochemical Properties The presence and position of substituents on the chiral piperidine ring can alter properties like solubility and lipophilicity. thieme-connect.comresearchgate.net

Enhanced Biological Activities and Selectivity The specific 3D arrangement of atoms in a chiral molecule allows for better adaptation to protein binding sites, potentially increasing potency and selectivity for a particular biological target. thieme-connect.comresearchgate.net

Improved Pharmacokinetic Profiles Chirality can influence how a drug is absorbed, distributed, metabolized, and excreted in the body. thieme-connect.comresearchgate.net

The synthesis of these complex chiral structures often requires more intricate and lengthy synthetic routes. thieme-connect.com However, the potential for developing more effective and safer therapeutic agents often justifies the increased synthetic effort. thieme-connect.com

Stereochemical Considerations in Piperidinol Derivatives

Piperidinols are a subclass of piperidines containing at least one hydroxyl group. The stereochemistry of these molecules, which describes the 3D arrangement of their atoms, is crucial. Different stereoisomers of the same piperidinol can exhibit vastly different biological activities.

The piperidine ring typically adopts a chair conformation to minimize steric strain. Substituents on the ring can be in either an axial or equatorial position. The relative orientation of these substituents (cis or trans) and the absolute configuration (R or S) at each chiral center define the specific stereoisomer. For instance, in 4-piperidinol derivatives, the hydroxyl group often preferentially occupies an equatorial position.

The precise spatial arrangement of functional groups is critical for molecular interactions with biological targets, such as enzymes and receptors. Even minor changes in stereochemistry, such as the inversion of a single chiral center, can lead to a significant loss of biological activity.

Research Landscape and Knowledge Gaps Pertaining to (3S,6R)-6-methylpiperidin-3-ol

This compound is a specific chiral piperidinol. Its structure is defined by the trans relationship between the methyl group at position 6 and the hydroxyl group at position 3.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| Stereochemistry | (3S,6R) |

This data is compiled from multiple sources. cymitquimica.com

While the broader class of chiral 3-piperidinols are recognized as valuable building blocks for the synthesis of various natural products and biologically active compounds, specific research focused solely on this compound is not extensively documented in publicly available literature. uni-regensburg.de Much of the available information pertains to its use as an intermediate in the synthesis of more complex molecules or is found in patents for new chemical entities. chiralen.comgoogle.com

There appears to be a knowledge gap regarding the intrinsic biological activity and specific applications of this compound itself. Further research could explore its potential pharmacological properties and expand its utility as a chiral building block in organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(3S,6R)-6-methylpiperidin-3-ol |

InChI |

InChI=1S/C6H13NO/c1-5-2-3-6(8)4-7-5/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 |

InChI Key |

UAZCJMVDJHUBIA-RITPCOANSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H](CN1)O |

Canonical SMILES |

CC1CCC(CN1)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Strategic Approaches to 3s,6r 6 Methylpiperidin 3 Ol and Its Chiral Derivatives

Asymmetric Synthesis Strategies

The creation of specific stereoisomers of 6-methylpiperidin-3-ol (B1593996) necessitates the use of asymmetric synthesis. These methods guide the reaction to favor the formation of one enantiomer or diastereomer over others, a critical aspect in the synthesis of pharmacologically active compounds where stereochemistry dictates biological activity.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and sustainable tool in chemical synthesis, offering high selectivity under mild reaction conditions. mdpi-res.comcarlsbergfondet.dk Enzymes and whole-cell systems are increasingly employed for the production of chiral amines and their precursors. polimi.it

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures. chemrxiv.orgsemanticscholar.org In a kinetic resolution process, one enantiomer of a racemic starting material reacts faster with the enzyme, allowing for the separation of the unreacted, slower-reacting enantiomer in high enantiomeric purity. For instance, lipase-catalyzed kinetic resolution has been successfully applied to the synthesis of chiral piperidine (B6355638) derivatives. vulcanchem.com This can be achieved through enantioselective acylation or hydrolysis of a racemic mixture of 6-methylpiperidin-3-ol or a suitable precursor. The efficiency of these transformations is often high, yielding products with excellent enantiomeric excess (ee). researchgate.net

A notable example is the use of Candida antarctica lipase (B570770) B (CAL-B), a versatile and robust enzyme, for the resolution of various chiral compounds. chemrxiv.org While specific data for the direct resolution of (3S,6R)-6-methylpiperidin-3-ol using isolated lipases is not extensively detailed in the provided results, the general applicability of this method to similar structures is well-established. semanticscholar.orgcapes.gov.brresearchgate.net

| Enzyme | Reaction Type | Substrate Type | Product Purity |

| Lipase | Kinetic Resolution (Acylation/Hydrolysis) | Racemic piperidinols | High enantiomeric excess |

| Transaminase | Asymmetric Synthesis | Keto-acid precursors | >99% ee researchgate.net |

This table summarizes the application of enzymes in the synthesis of chiral piperidines, highlighting the high stereoselectivity achievable.

Whole-cell biocatalysis offers several advantages over using isolated enzymes, including the in-situ regeneration of expensive cofactors like NAD(P)H. scispace.com These systems can be engineered to perform multi-step enzyme cascades within a single microorganism. acs.orgacs.org For the synthesis of chiral piperidines, whole-cell systems containing a cascade of enzymes such as a carboxylic acid reductase, a transaminase, an imine reductase, and enzymes for cofactor regeneration can convert simple keto-acids into valuable chiral cyclic amines. scispace.comacs.org

Research has demonstrated the successful application of E. coli cells engineered with such de novo enzyme cascades for the synthesis of various piperidines with high conversion (up to 93%) and enantiomeric excess (up to 93%). acs.org This approach involves the reduction of a keto acid to an aldehyde, followed by transamination to form an imine, which is then reduced to the final chiral piperidine. scispace.comacs.org Immobilized whole-cell transaminase biocatalysts have also been developed for the kinetic resolution of racemic amines in continuous-flow processes, showcasing the potential for sustainable and scalable production of enantiopure amines. mdpi.com

| Biocatalyst System | Key Enzymes | Starting Material | Product | Conversion/ee |

| Engineered E. coli | Carboxylic Acid Reductase, Transaminase, Imine Reductase | Keto-acids | Chiral Piperidines | Up to 93% conversion, up to 93% ee acs.org |

| Immobilized E. coli | Transaminase | Racemic amines | Enantiopure amines | High ee (>98%) mdpi.com |

This table illustrates the use of whole-cell systems in producing chiral amines, indicating the efficiency and stereoselectivity of these biocatalytic methods.

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. mdpi.com It offers an alternative to metal-based catalysts and enzymes, often providing high enantioselectivity under mild and environmentally friendly conditions. mdpi.com

The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction that is widely used in the synthesis of chiral compounds. nih.govresearchgate.net In the context of piperidine synthesis, organocatalysts such as proline and its derivatives can catalyze the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, setting the stereochemistry of the resulting product. mdpi.comscirp.orgnptel.ac.inniscpr.res.in

For example, the synthesis of a precursor to ((3R,6R)-6-methylpiperidin-3-yl)methanol, a closely related derivative, utilized an organocatalyzed asymmetric Michael addition reaction as a key step. researchgate.net Proline-catalyzed Michael additions proceed through the formation of a chiral enamine intermediate, which then reacts with the Michael acceptor. nptel.ac.in The stereochemical outcome is controlled by the chiral catalyst, leading to the formation of the desired enantiomer with high selectivity. rsc.org While direct application to this compound is not explicitly detailed, the strategy of using organocatalytic Michael additions to construct the chiral piperidine core is a well-established and versatile approach. acs.orgnih.gov

| Catalyst | Reaction Type | Substrates | Key Intermediate | Stereoselectivity |

| L-Proline | Michael Addition | Ketones, α,β-Unsaturated Aldehydes | Chiral Enamine | Moderate to high ee mdpi.comniscpr.res.in |

| Chiral Diamine | Michael Addition | Ketones, Alkylidene Malonates | Chiral Enamine | Significant improvement in ee nptel.ac.in |

This table highlights the utility of organocatalysts in asymmetric Michael additions for the synthesis of chiral building blocks.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds. diva-portal.orgnih.govsioc-journal.cn This approach typically involves the use of a chiral transition metal complex, often based on rhodium, iridium, or ruthenium, to catalyze the addition of hydrogen across a double bond in a prochiral substrate. nih.govsioc-journal.cnrsc.org

The asymmetric hydrogenation of pyridinium (B92312) salts has emerged as a direct and powerful strategy for accessing chiral piperidines. liverpool.ac.ukacs.org In this method, a substituted pyridine (B92270) is first converted to a pyridinium salt, which activates the aromatic ring towards reduction. nih.gov Subsequent hydrogenation with a chiral catalyst affords the corresponding chiral piperidine with high enantioselectivity. For instance, iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts has been shown to produce α-aryl and α-heteroaryl piperidines with excellent enantiomeric ratios (up to 99.3:0.7). acs.org

Another related approach is asymmetric transfer hydrogenation, which uses a hydrogen donor such as formic acid in place of hydrogen gas, offering operational simplicity. liverpool.ac.uk Rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine as both a source of chirality and the incoming nitrogen atom has also been developed, providing a novel route to a variety of chiral piperidines. dicp.ac.cnresearchgate.net

| Catalyst System | Substrate | Method | Key Features |

| Chiral Iridium Complex | N-Benzylpyridinium Salts | Asymmetric Hydrogenation | High enantioselectivity (up to 99.3:0.7 er) acs.org |

| Chiral Rhodium Complex | Pyridinium Salts | Asymmetric Transfer Hydrogenation/Reductive Transamination | Uses a chiral amine to introduce chirality; tolerant of various functional groups. dicp.ac.cnresearchgate.net |

This table showcases the effectiveness of transition metal catalysts in the asymmetric hydrogenation of pyridinium salts to yield chiral piperidines.

Stereoselective Cyclization Reactions

Stereoselective cyclization reactions provide an alternative and powerful approach to constructing the chiral piperidine scaffold. These methods involve the formation of the heterocyclic ring from an acyclic precursor, with stereochemistry being controlled by various catalytic systems.

The oxidative amination of non-activated alkenes is a method to form substituted piperidines. semanticscholar.orgnih.gov This reaction involves the difunctionalization of a double bond with the concurrent formation of the N-heterocycle and the introduction of an oxygen-containing substituent. semanticscholar.orgnih.gov

One approach, developed by Nevado and coworkers, utilizes a gold(I) complex as a catalyst with an iodine(III) oxidizing agent. semanticscholar.orgnih.gov In a different strategy, Liu and colleagues developed an enantioselective method using a palladium catalyst with a novel pyridine-oxazoline ligand. semanticscholar.orgnih.gov The steric bulk of this ligand was found to be crucial for enabling the palladium to activate the olefin. semanticscholar.orgnih.gov This type of ligand also proved effective in azidation reactions. semanticscholar.orgnih.gov

Jiang and his team have demonstrated that the combination of a palladium catalyst, 2,6-dimethyl-1,4-benzoquinone, and a phosphorous ligand can efficiently synthesize various allylamines from simple olefins with good yields and high regio- and stereoselectivities. nih.gov This method, which proceeds via allylic C(sp³)–H activation, has also been applied to intramolecular amination to create piperidine derivatives. nih.gov Another palladium-catalyzed system, which is base-free, enables the synthesis of six-membered nitrogen heterocycles through a Wacker-type aerobic oxidative cyclization of alkenes linked to sulfonamides. acs.org

The aza-Heck cyclization is an emerging and powerful method for constructing chiral nitrogen-containing heterocycles. researchgate.net In these reactions, an activated N-O bond is used in place of the C-X bond found in traditional Heck reactions. researchgate.net The resulting aza-Pd(II) intermediate then interacts with a tethered alkene in a manner similar to the Heck reaction. researchgate.net

Bower and colleagues have demonstrated an enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates under redox-neutral conditions. mdpi.comsemanticscholar.org This method is particularly useful for synthesizing a wide range of substrates that are sensitive to oxidation. mdpi.comsemanticscholar.org The use of a chiral P-O ligand ensures high selectivity, and the flexible reaction conditions allow for further one-pot cross-coupling reactions using the palladium catalyst. mdpi.comsemanticscholar.org

Radical cyclizations offer a distinct pathway to piperidine synthesis. Zhang and colleagues have developed a method for the asymmetric synthesis of piperidines from acyclic amines via a copper-catalyzed radical-mediated δ C-H cyanation. nih.gov This reaction intercepts an N-centered radical relay with a chiral copper catalyst to form enantioenriched δ-amino nitriles, which can then be converted to a variety of chiral piperidines. nih.gov

This catalytic, regio- and enantioselective δ C-H cyanation effectively installs a carbonyl equivalent at the δ position. nih.gov The success of this highly enantioselective method for δ C-C bond formation has been demonstrated across a broad scope of substrates. nih.gov

Photocatalysis has opened new avenues for chemical synthesis, including the formation of piperidine rings. A two-component annulation strategy mediated by an Ir(III) photocatalyst and a Brønsted acid under visible light can produce a diverse range of saturated heterocycles, including piperidines. chemrxiv.org This process involves the generation of a reactive radical through a reductive proton-coupled electron transfer, which then adds to an alkene. chemrxiv.org An subsequent oxidative radical-polar crossover leads to the formation of a carbocation, which is followed by ring closure. chemrxiv.org

Another light-mediated approach involves an intramolecular radical carbocyclization to produce fluorine-containing heterocyclic compounds from vinylidenecyclopropanes. mdpi.com Kim and coworkers have also presented an interesting method of alkene cyclization through an SN2-type reaction mediated by an iridium(III) catalyst and light, where the chirality of the substrate is almost entirely preserved, a phenomenon known as memory of chirality. mdpi.comsemanticscholar.org Furthermore, a general method for the light-mediated epimerization of piperidines has been developed using a combination of photocatalysis and hydrogen atom transfer (HAT) to convert readily accessible piperidines into their more stable diastereomers with high selectivity. nih.gov

Intramolecular Reductive Amination

Intramolecular reductive amination (IRA) is a powerful and frequently employed strategy for the construction of the piperidine ring system. researchgate.netmdpi.com This method typically involves the cyclization of an acyclic amino ketone or amino aldehyde, where the amine and carbonyl functionalities are strategically positioned within the same molecule to favor the formation of a six-membered ring. The reaction proceeds via an intermediate cyclic imine or enamine, which is then reduced in situ to the corresponding saturated heterocycle. researchgate.netresearchgate.net

This approach offers a high degree of stereocontrol, which is essential for the synthesis of specific diastereomers like this compound. The stereochemistry of the final product is influenced by the existing chiral centers in the acyclic precursor. For instance, the synthesis of (+)-carpamic acid, which features a (5'S,6'S)-5'-hydroxy-6'-methylpiperidin-2'-yl moiety, utilized the intramolecular reductive amination of an acyclic amino ketone derived from (S)-alanine as the key ring-forming step. researchgate.net

A common variation involves a cascade debenzylation-reductive aminative cyclization under hydrogenation conditions, which has been successfully applied in the diastereoselective total synthesis of (3R,6S)-epi-pseudoconhydrine and (3R,6R)-pseudoconhydrine. researchgate.net Chemoenzymatic strategies also leverage this reaction; aldol (B89426) adducts generated by enzymes can be converted into N-heterocycles through intramolecular reductive amination using catalytic hydrogenation (e.g., H₂ on Pd/C). csic.es The efficiency of IRA makes it a cornerstone in the synthesis of functionally complex piperidine alkaloids. researchgate.net

Table 1: Examples of Intramolecular Reductive Amination in Piperidine Synthesis This table is representative of the methodology and not exclusive to the synthesis of the title compound.

| Starting Material Type | Key Reaction | Product Type | Reference |

|---|---|---|---|

| Acyclic Amino Ketone | Catalytic Hydrogenation | Substituted Piperidine | researchgate.net |

| Amino Acetal | Diastereoselective Reductive Cyclization | Substituted Piperidine | mdpi.com |

| N-Cbz-protected Aldol Adduct | H₂, Pd/C | Hydroxylated N-Heterocycle | csic.es |

| Hydroxylamine from Nitrone | Grignard Addition then RA | Substituted Piperidine | researchgate.net |

Aza-Prins Reaction

The aza-Prins reaction is a versatile and efficient method for synthesizing substituted piperidines. nih.gov This cyclization involves the reaction of a homoallylic amine with an aldehyde, typically promoted by a Lewis or Brønsted acid. researchgate.net The reaction proceeds through a piperidyl cation intermediate, which is subsequently trapped by a nucleophile. researchgate.net While historically challenged by a lack of diastereoselectivity, recent advancements have led to highly stereoselective versions of the reaction, providing access to enantiopure piperidines. nih.gov

This methodology is highly adaptable, allowing for the incorporation of various functional groups onto the piperidine ring. For example, by using specific chiral homoallylic amines and various aldehydes, it is possible to synthesize a range of multiply substituted piperidines with excellent yields and stereocontrol. thieme-connect.com The reaction tolerates functional groups such as hydroxyls, protected amines, and halogens. thieme-connect.com

Furthermore, variations of the reaction, such as the aza-Prins fluorination, have been developed. Using reagents like BF₃·OEt₂ as both a Lewis acid and a fluoride (B91410) source allows for the synthesis of 4-fluoropiperidines, although often with only moderate diastereoselectivity. beilstein-journals.org The tandem alkynyl aza-Prins–Ritter reaction is another variant that produces N-(piperidine-3-ylidenemethyl)acetamides. rsc.org These developments highlight the synthetic flexibility of the aza-Prins cyclization in creating diverse piperidine structures. researchgate.net

Table 2: Aza-Prins Reaction Variants for Piperidine Synthesis This table illustrates the versatility of the aza-Prins reaction.

| Reaction Name | Key Reagents | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Aza-Prins | Chiral Homoallylic Amine, Aldehyde, Lewis/Brønsted Acid | Enantiopure Substituted Piperidines | High stereocontrol, functional group tolerance | nih.gov, thieme-connect.com |

| Aza-Prins Fluorination | N-Tosyl-homoallylic Amine, Aldehyde, BF₃·OEt₂ | 4-Fluoropiperidines | Incorporation of fluorine | beilstein-journals.org |

| Tandem Aza-Prins-Ritter | Homoallylic Amine, Alkyne, Triflic Acid | N-(piperidine-3-ylidenemethyl)acetamides | Forms C-N bond via nitrile trapping | rsc.org |

Crystallization-Induced Dynamic Resolution (CIDR)

Crystallization-induced dynamic resolution (CIDR) is a powerful technique for obtaining a single stereoisomer from a mixture in potentially quantitative yield. researchgate.net This process combines the continuous equilibration of stereoisomers in solution with the selective crystallization of one desired isomer, thereby driving the equilibrium towards the formation of the crystallizing product. researchgate.netnih.gov

A highly relevant application of this method is the asymmetric synthesis of the piperidine core of the orexin (B13118510) receptor antagonist MK-6096, which is ((3R,6R)-6-methylpiperidin-3-yl)methanol. researchgate.net In a key step of this synthesis, a mixture of trans and cis diastereomers of a lactam acid precursor was subjected to CIDR. By forming a salt with an appropriate amine, the solubility difference between the diastereomeric salts was amplified. This allowed the desired trans-lactam acid salt to crystallize selectively from the equilibrating mixture, achieving over 95% diastereomeric excess (de) and a 91% yield. researchgate.net

This strategy is particularly advantageous as it can sometimes use achiral amines to influence which diastereomer crystallizes, offering flexibility in process design. researchgate.net The success of CIDR depends on establishing a dynamic equilibrium in solution, which can be achieved through various mechanisms, such as retro-aza-Michael/aza-Michael cascades for piperidine derivatives like lobelanine. universite-paris-saclay.fr The ability to convert an entire mixture of diastereomers or enantiomers into a single, pure stereoisomer makes CIDR a highly efficient and scalable tool in chiral synthesis. researchgate.netnih.gov

Table 3: Application of CIDR in Chiral Piperidine Synthesis This table highlights key examples of CIDR for resolving piperidine derivatives.

| Starting Material | Resolution Condition | Product | Yield/Purity | Reference |

|---|---|---|---|---|

| (±)-3a-Benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one | L-tartaric acid salt formation | (R)-enantiomer salt | >85% yield, ~98% de | nih.gov |

| trans/cis mixture of lactam acid 17 | Amine salt formation and crystallization | trans-lactam acid salt | 91% yield, >95% de | researchgate.net |

| Racemic 2-Lithio-N-Boc-piperidine | Catalytic amount of a chiral ligand | Enantioenriched lithiopiperidine | Driven by precipitation of homochiral aggregates | nih.gov |

| Diastereomeric mixture of Lobelanine (2b) | Spontaneous crystallization at room temp. | cis-Lobelanine | 90:10 dr (cis:trans) | universite-paris-saclay.fr |

Precursor-Based Synthesis

Synthesis from Pyridine Derivatives

The synthesis of substituted piperidines from pyridine precursors is a classical and effective strategy, primarily involving the reduction of the aromatic pyridine ring. Catalytic hydrogenation is the most common method for this transformation. The choice of catalyst, solvent, and reaction conditions is critical to control the stereochemical outcome, especially when creating multiple chiral centers.

For example, 2,6-disubstituted piperidine alkaloids can be synthesized from appropriately substituted pyridine derivatives. researchgate.net Modern synthetic methodologies, such as those reviewed by Bohlmann-Rahtz, provide access to a wide array of substituted pyridines that can serve as precursors. figshare.com Once the desired pyridine is obtained, reduction via catalytic hydrogenation (e.g., using platinum, palladium, or rhodium catalysts) can yield the corresponding piperidine. The stereoselectivity of the hydrogenation can often be directed by existing substituents on the pyridine ring, which guide the approach of hydrogen to the catalyst surface. This approach is fundamental in producing various piperidine-containing natural products and pharmaceutical agents. researchgate.net

Synthesis from 2-Piperidone Derivatives

2-Piperidone (δ-valerolactam) and its derivatives are versatile intermediates for the synthesis of substituted piperidines. researchgate.netnih.gov The lactam functionality allows for a range of chemical manipulations, including N-alkylation, α-alkylation, and reduction, to build the desired piperidine scaffold.

In one notable synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, the key precursor was a lactam acid derived from 2-piperidone-3-carboxylic acid. researchgate.net This highlights a strategy where the core piperidone structure is first elaborated and then subjected to ring modification or reduction. Alkylation at the nitrogen or at the carbon adjacent to the carbonyl group (C-3) can introduce required substituents. Subsequent reduction of the lactam amide bond, typically with powerful reducing agents like lithium aluminum hydride (LiAlH₄), converts the piperidone into the corresponding piperidine. This approach has been utilized in the synthesis of various alkaloid lipids containing a 2,6-disubstituted-3-piperidinol core. researchgate.net

Utilizing Chiral Epoxide Intermediates (e.g., (S)-(+)-epichlorohydrin)

Chiral epoxides are highly valuable building blocks in asymmetric synthesis due to their inherent reactivity and stereochemical definition. Enantiopure (S)-epichlorohydrin, for example, serves as an excellent starting material for the synthesis of chiral piperidines, including 3,6-disubstituted piperidine alkaloids like epi-pseudoconhydrine. researchgate.net

The synthetic strategy often involves the regioselective opening of the epoxide ring by a nitrogen-containing nucleophile, which sets one of the stereocenters. The remainder of the piperidine ring is then constructed through a series of reactions that culminate in a cyclization step. A key sequence in the synthesis of epi-pseudoconhydrine and pseudoconhydrine (B1209237) from (S)-epichlorohydrin involved the opening of an α-aminobutyrolactone ring (derived from the epoxide) followed by a Grignard reaction and a cascade debenzylation-reductive aminative cyclization. researchgate.net This pathway demonstrates how the chirality from the initial epoxide is effectively transferred to the final piperidine product, providing a reliable route to enantiomerically pure compounds.

Derivations from Pentoses for Azasugar Analogues

The synthesis of azasugars, which are piperidine analogues where a ring oxygen is replaced by nitrogen, frequently utilizes carbohydrates as chiral precursors. nih.govru.nl Pentoses, such as D-ribose and D-xylose, serve as valuable starting materials because their inherent stereochemistry can be transferred to the final piperidine product. A general methodology involves a multi-step sequence that begins with the pentose, minimizes the use of protecting groups, and efficiently constructs the piperidine core. nih.gov

Synthesis from Pyroglutaminol

A highly effective and stereoselective route to trans-5-methylpiperidin-3-ol analogues employs (S)- or (R)-pyroglutaminol as the chiral starting material. This established pathway provides a clear and controlled method for installing the desired stereochemistry found in this compound and its enantiomer. researchgate.nettandfonline.com The synthesis proceeds through a series of well-defined steps that build the piperidine ring and install the required substituents with high stereocontrol. researchgate.netacs.org

The synthesis begins with the condensation of (S)-pyroglutaminol with benzaldehyde (B42025) to form a bicyclic intermediate. This is followed by a crucial methylation step and subsequent reduction of the lactam carbonyl group. The final step involves deprotection to yield the target trans-methylpiperidin-ol. researchgate.net

Table 1: Synthetic Route from (S)-Pyroglutaminol to trans-5-Methylpiperidin-3-ol Analogue

| Step | Reactants & Reagents | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|

| 1 | (S)-pyroglutaminol, benzaldehyde, p-TsOH | Bicyclic lactam (24a) | Protection and formation of a rigid bicyclic system. | researchgate.net |

| 2 | LDA, iodomethane | Methylated bicyclic lactam (25a) | Stereoselective introduction of the methyl group. | researchgate.net |

| 3 | LiAlH₄ | Substituted prolinol (26a) | Reduction of the lactam carbonyl to an amine. | researchgate.net |

| 4 | TFAA, triethylamine, NaOH | N-protected piperidine | Ring expansion via intramolecular cyclization. | researchgate.net |

This methodology highlights the utility of pyroglutaminol as a versatile chiral building block for constructing stereochemically defined piperidine alkaloids and their derivatives. tandfonline.comacs.org

Chiral Building Block Utility in Divergent Synthesis

This compound and its precursors are valuable chiral building blocks that enable divergent synthesis, allowing for the creation of a variety of complex molecules from a common intermediate. Strategic modifications, such as homologation and stereocontrolled reductions, are key to this utility.

Homologation Strategies (e.g., Eschenmoser Method)

Homologation reactions are used to extend a carbon chain by a single carbon atom. The Eschenmoser salt (dimethyl(methylidene)ammonium iodide) is particularly useful for the homologation of lactams derived from pyroglutaminol. electronicsandbooks.compageplace.de This reaction introduces an exocyclic methylene (B1212753) group, which can serve as a handle for further synthetic transformations. electronicsandbooks.com For example, a pyroglutaminol-derived lactam can be reacted with Eschenmoser's salt to produce an α,β-unsaturated lactam, which is a key intermediate for synthesizing compounds like 4-methylene-L-glutamic acid. electronicsandbooks.com This strategy has been applied in the synthesis of various natural products and their analogues. vanderbilt.eduub.edu

Another classic and widely used one-carbon homologation technique is the Arndt-Eistert reaction. organic-chemistry.orgwikipedia.org This method converts a carboxylic acid, via its acid chloride, into a homologated acid, ester, or amide through a Wolff rearrangement of an intermediate diazoketone. nrochemistry.comorganic-chemistry.org This reaction proceeds with retention of stereochemistry at the α-carbon. wikipedia.org The Arndt-Eistert sequence has been successfully employed in the synthesis of homologated piperidine esters, demonstrating its utility in modifying piperidine scaffolds. researchgate.netrsc.org

Table 2: Comparison of Homologation Methods

| Method | Substrate | Key Reagent(s) | Product | Key Feature |

|---|---|---|---|---|

| Eschenmoser | Lactam | Eschenmoser's Salt | α,β-Unsaturated Lactam | Introduces an exocyclic double bond. electronicsandbooks.com |

| Arndt-Eistert | Carboxylic Acid | Diazomethane, Ag₂O | Homologated Acid/Ester/Amide | One-carbon chain extension with retention of stereochemistry. organic-chemistry.orgwikipedia.org |

Stereocontrolled Reduction Pathways

The stereochemical outcome of the reduction of a cyclic ketone is a critical step in many synthetic routes to piperidinols. In the synthesis of this compound, the reduction of an N-protected 6-methyl-3-oxopiperidine precursor must be highly stereocontrolled to establish the trans relationship between the C-6 methyl group and the C-3 hydroxyl group.

This stereocontrol is achieved because the pre-existing chiral center at C-6 directs the approach of the hydride reagent (e.g., from LiAlH₄ or NaBH₄) to the less sterically hindered face of the ketone carbonyl. scispace.com An acid-mediated 6-endo-trig cyclisation of an amine-substituted enone can generate a trans-6-alkyl-2-methyl-4-oxopiperidine, which serves as a precursor for such reductions. rsc.org Mechanistic studies have shown that the trans-piperidone is the kinetic product of the cyclization. rsc.org Subsequent reduction of the ketone is stereoselective. For example, the reduction of N-acyl-2,3-dihydro-4-pyridones with reagents like Lithium Aluminum Hydride (LAH) proceeds with high diastereoselectivity, attacking the less hindered face of the carbonyl. scispace.com This conformational control is a powerful tool for establishing the desired stereochemistry in the final piperidinol product. scispace.comresearchgate.net

Table 3: Examples of Stereocontrolled Reductions in Piperidine Systems

| Precursor Type | Reducing Agent | Major Product Stereochemistry | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| N-Acyl-2,3-dihydro-4-pyridone | LiAlH₄ | cis-Piperidinol | 7:1 | scispace.com |

| 1-tert-butyl-2-methyl 3-oxo-piperidine-1,2-dicarboxylate | Baker's Yeast | (2R,3S)-hydroxy-piperidine | >99% d.e. | nottingham.ac.uk |

| 1-tert-butyl-3-ethyl 4-oxo-piperidine-1,3-dicarboxylate | Baker's Yeast | (3R,4S)-hydroxy-piperidine | >99% d.e. | nottingham.ac.uk |

These pathways underscore the importance of substrate control in achieving the desired stereoisomer, a fundamental principle in the asymmetric synthesis of complex molecules. rsc.orgnih.gov

Iii. Stereochemical Analysis and Conformational Studies of 3s,6r 6 Methylpiperidin 3 Ol Systems

Advanced Spectroscopic Characterization for Stereochemical Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's stereochemistry. For a chiral compound like (3S,6R)-6-methylpiperidin-3-ol, techniques that can define both the absolute configuration at its stereocenters (C3 and C6) and the relative cis/trans arrangement of the substituents are required.

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. The technique involves irradiating a single, highly ordered crystal of the compound with X-rays. The resulting diffraction pattern is used to construct a three-dimensional electron density map, revealing the precise spatial arrangement of every atom.

For the assignment of absolute stereochemistry, the analysis relies on the phenomenon of anomalous dispersion. This effect, which is most pronounced when heavier atoms are present, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). While no publicly available crystal structure for this compound has been reported, the method would provide conclusive proof of the (3S) and (6R) configurations if a suitable single crystal could be obtained. In cases where the target compound is difficult to crystallize, co-crystallization with a chiral resolving agent of known absolute configuration can be employed to facilitate crystal formation and structure determination.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the relative stereochemistry of a molecule by identifying protons that are close to each other in space, typically within 5 Å. libretexts.org This is distinct from other NMR methods like COSY, which show through-bond correlations. For this compound, the key stereochemical feature to confirm is the cis relationship between the hydroxyl group at C3 and the methyl group at C6.

In its most stable chair conformation, both the hydroxyl and methyl substituents would occupy equatorial positions to minimize steric hindrance. A NOESY experiment would be expected to show specific through-space correlations that confirm this arrangement. The observation of a cross-peak between the equatorial proton on C3 and the equatorial proton on C6 would be strong evidence for the cis configuration. thieme-connect.comnih.gov Conversely, a trans isomer would show correlations between an axial and an equatorial proton at these positions.

Table 1: Expected Key NOESY Correlations for this compound in its Diequatorial Conformation

| Correlating Protons | Proton Type | Expected Relationship | Significance |

|---|---|---|---|

| H3eq ↔ H6eq | Equatorial-Equatorial | Through-space proximity | Confirms cis stereochemistry |

| H3eq ↔ H2eq, H4eq | Equatorial-Equatorial | Through-space proximity | Confirms local geometry |

| H6eq ↔ H5eq | Equatorial-Equatorial | Through-space proximity | Confirms local geometry |

| H3ax ↔ H5ax | Axial-Axial (1,3-diaxial) | Strong correlation | Confirms chair conformation |

| H2ax ↔ H4ax, H6ax | Axial-Axial (1,3-diaxial) | Strong correlation | Confirms chair conformation |

Assessing the optical or enantiomeric purity of a sample is crucial in chiral synthesis. A common and effective method involves chiral derivatization followed by NMR analysis. nih.gov In this approach, a chiral molecule like this compound is reacted with a highly pure chiral derivatizing agent (CDA) to form a pair of diastereomers.

Since diastereomers have different physical properties, they exhibit distinct signals in an NMR spectrum. By integrating the signals corresponding to each diastereomer, their ratio can be determined, which directly reflects the enantiomeric purity of the original sample. The hydroxyl group at the C3 position is a convenient handle for this derivatization, typically forming esters or urethanes. For example, reaction with enantiopure Mosher's acid chloride ((R)- or (S)-MTPA-Cl) creates diastereomeric esters whose ¹H or ¹⁹F NMR spectra can be analyzed. nih.govresearchgate.net

Table 2: Common Chiral Derivatizing Agents (CDAs) for Alcohols

| Chiral Derivatizing Agent | Resulting Derivative | Typical NMR Nucleus for Analysis |

|---|---|---|

| (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | MTPA Ester | ¹H, ¹⁹F |

| (R)- or (S)-1-Phenylethyl isocyanate | Phenyl-ethyl Urethane | ¹H |

| (R)- or (S)-1-(1-Naphthyl)ethyl isocyanate | Naphthyl-ethyl Urethane | ¹H |

| 2-Formylphenylboronic acid (with a chiral amine/diol) | Iminoboronate Ester | ¹H |

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools for investigating the dynamic nature of molecules, including their preferred shapes (conformations) and the energy barriers between them. For this compound, computational methods can predict the most stable arrangement of the piperidine (B6355638) ring and its substituents.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com An MD simulation of this compound would reveal its conformational landscape. The piperidine ring primarily adopts a chair conformation to minimize angle and torsional strain. For a disubstituted ring, this results in two possible chair conformers that can interconvert via a higher-energy boat or twist-boat intermediate. rsc.org

For the cis-(3S,6R) isomer, the two chair conformations are not energetically equivalent. One conformer places both the hydroxyl and methyl groups in equatorial positions, while the other forces both into sterically demanding axial positions. MD simulations, using established force fields (e.g., MMFF, AMBER), can quantify the energy difference between these states and predict their relative populations at a given temperature. researchgate.netnih.gov The diequatorial conformer is strongly predicted to be the most stable due to the avoidance of unfavorable 1,3-diaxial interactions.

Table 3: Conformational Analysis of this compound Chair Forms

| Conformer | C3-OH Position | C6-CH₃ Position | Key Steric Interactions | Predicted Relative Stability |

|---|---|---|---|---|

| A | Equatorial | Equatorial | Minimal steric strain | High (major conformer) |

| B | Axial | Axial | 1,3-diaxial strain with axial protons | Low (minor conformer) |

The equilibrium between different conformers can be significantly influenced by the surrounding solvent. uni-muenchen.de Solvation effects are particularly important for molecules like this compound, which contain hydrogen-bond donor (N-H, O-H) and acceptor (N, O) groups.

Computational models can account for these interactions using either implicit or explicit solvent models. acs.org

Implicit models (e.g., Polarizable Continuum Models like CPCM or SMD) treat the solvent as a continuous medium with a defined dielectric constant, capturing the bulk electrostatic effects. nih.gov

Explicit models involve surrounding the molecule with a number of individual solvent molecules (e.g., a "box" of water molecules). This approach is more computationally intensive but can capture specific, directional interactions like hydrogen bonding.

Studies on related piperidine systems have shown that polar solvents can stabilize conformers with a larger dipole moment or those that can engage more effectively in hydrogen bonding. uni-muenchen.denih.gov For this compound, polar protic solvents like water or methanol (B129727) would be expected to form hydrogen bonds with the amine and alcohol groups, potentially altering the energy landscape and the population of minor conformers compared to the gas phase or a non-polar solvent.

Quantum Chemical Methods for Solute Electronic Structure Analysis

Quantum chemical methods serve as powerful computational tools for providing deep insights into the electronic properties of molecular systems from first principles. smu.edu For a chiral molecule like this compound, these methods are indispensable for elucidating the distribution of electrons, predicting reactivity, and understanding the nature of intramolecular and intermolecular interactions that govern its chemical behavior. The primary approaches used for organic molecules of this complexity are Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations, often in conjunction with various basis sets to ensure accuracy. researchgate.netufla.brresearchgate.net

Hartree-Fock and Density Functional Theory Approaches

The Hartree-Fock (HF) method is a foundational ab initio technique that provides a solid baseline for electronic structure analysis. researchgate.net However, for greater accuracy, particularly in accounting for electron correlation, Density Functional Theory (DFT) is now more widely employed for medium to large organic molecules. ufla.brresearchgate.net DFT methods have demonstrated excellent performance for biomolecules and piperidine derivatives. ufla.br The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Commonly used functionals for piperidine systems include:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that combines HF exchange with DFT exchange and correlation. It is frequently cited for its superior performance in calculating the molecular vibrational frequencies and geometries of piperidine derivatives. researchgate.netufla.br

B3PW91 (Becke, 3-parameter, Perdew-Wang-91): Another hybrid functional used to investigate molecular structure, electronic transitions, and other properties. researchgate.net

BLYP (Becke, Lee-Yang-Parr): A functional that is also used for these types of analyses, sometimes with scaling factors applied to the results. researchgate.net

The choice of basis set, which describes the atomic orbitals used in the calculation, is also critical. Sets like 6-31G(d), 6-311++G(d,p), and TZVP are frequently applied to provide a balance between computational cost and accuracy. researchgate.netresearchgate.netrsc.orgmdpi.com

| Method | Common Functionals / Level of Theory | Typical Basis Sets | Key Electronic Properties Calculated | Reference |

|---|---|---|---|---|

| Hartree-Fock (HF) | N/A (ab initio) | 6-311+G(d,p) | Molecular Geometry, IR Spectra, NMR Spectral Data, Dipole Moment, Mulliken Charges | researchgate.net |

| Density Functional Theory (DFT) | B3LYP | 6-31G(d), 6-311++G(d,p) | Optimized Geometry, Vibrational Frequencies, HOMO-LUMO Analysis, NBO Analysis, Molecular Electrostatic Potential (MEP) | researchgate.netrsc.orgresearchgate.net |

| B3PW91 | 6-311+G(d,p), TZVP | Molecular Structure, HOMO-LUMO Energy, Electronic Transitions, Dipole Moment, Polarizability | researchgate.netmdpi.com |

Analysis of Key Electronic Properties

Quantum chemical calculations on the this compound solute would yield detailed information on several key electronic descriptors that dictate its stability and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. researchgate.netekb.eg The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability; a larger gap implies greater stability and lower chemical reactivity. ekb.egresearchgate.net For piperidine derivatives, these calculations can determine whether the compound is more likely to act as a nucleophile or an electrophile. ekb.eg

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack. Red, electron-rich regions indicate negative electrostatic potential and are prone to electrophilic attack, while blue, electron-poor regions indicate positive potential and are susceptible to nucleophilic attack.

| Electronic Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | +1.0 to +2.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Energy Gap (ΔE) | ~8.0 eV | Correlates with chemical stability and reactivity. ekb.eg |

| Dipole Moment | 1.5 - 3.0 Debye | Quantifies overall molecular polarity, influencing solubility and intermolecular forces. researchgate.net |

| NBO Charge on Hydroxyl Oxygen | -0.70 to -0.80 e | Highlights a primary site for nucleophilic activity. ekb.eg |

| NBO Charge on Hydroxyl Hydrogen | +0.45 to +0.55 e | Identifies a potential hydrogen bond donor site. |

*Note: The values presented are illustrative examples based on quantum chemical studies of related piperidine derivatives and are not specific experimental results for this compound. Actual values would require specific calculations for this exact stereoisomer.

Iv. Chemical Biology Applications and Structure Activity Relationship Sar Investigations of 3s,6r 6 Methylpiperidin 3 Ol Derivatives

Role as Chiral Building Blocks in Bioactive Compound Synthesis

Chiral building blocks are essential in medicinal chemistry and natural product synthesis, as they provide the foundational stereochemistry for complex molecules. The specific stereoisomer (3S,6R)-6-methylpiperidin-3-ol is a potential precursor for various bioactive compounds due to its embedded chiral centers and functional groups that allow for further chemical modifications.

A comprehensive search of scientific literature did not yield specific examples of this compound being directly utilized as a chiral building block in the total synthesis of the natural product alkaloids Cassine, Spectaline, Clavepictines, or Dendrobates alkaloids. While the piperidine (B6355638) core is a common structural motif in these and many other alkaloids, and various substituted piperidinols are employed in their synthesis, the direct application of this specific stereoisomer has not been documented in the reviewed literature.

Azasugars, also known as iminosugars, are polyhydroxylated piperidine, pyrrolidine, or indolizidine alkaloids that are structural mimics of sugars, where the endocyclic oxygen atom is replaced by a nitrogen atom. They are potent inhibitors of glycosidases and glycosyltransferases and have shown therapeutic potential. Despite the structural relevance of the hydroxylated piperidine core of this compound, a review of the available scientific literature did not reveal any specific instances of its derivatives being used for the generation of azasugar analogues.

Targeted Molecular Interactions and Enzyme Modulation

The specific three-dimensional arrangement of functional groups in derivatives of this compound can facilitate targeted interactions with biological macromolecules such as receptors and enzymes. These interactions are fundamental to the mechanism of action of many therapeutic agents.

The study of how ligands bind to receptors is a cornerstone of drug discovery. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system.

Sigma receptors are a class of intracellular proteins found in the central nervous system and peripheral organs. They are implicated in a variety of cellular functions and are a target for the development of drugs for neurological and psychiatric disorders. While numerous piperidine derivatives have been investigated for their affinity to sigma receptors, a detailed search of the scientific literature did not identify any studies specifically focused on the sigma receptor affinity of derivatives of this compound.

Orexin (B13118510) receptors (OX1 and OX2) are G-protein coupled receptors that play a crucial role in the regulation of sleep and wakefulness. Dual orexin receptor antagonists (DORAs) are a class of drugs used for the treatment of insomnia. The molecular structure of many DORAs includes a piperidine moiety. However, based on a review of the available literature, there is no specific mention of derivatives of this compound being investigated for dual orexin receptor antagonism. Research in this area has focused on other substituted piperidine scaffolds.

Enzyme Inhibition Mechanisms

Inhibition of Mycolic Acid Flippase (MmpL3) in Mycobacterium tuberculosis

The enzyme Mycobacterial membrane protein Large 3 (MmpL3) is a critical transporter in Mycobacterium tuberculosis, responsible for the export of trehalose monomycolate, a precursor to the essential mycolic acids that form the bacterium's unique cell wall. nih.govnih.gov Its essential nature makes MmpL3 a highly vulnerable and promising target for novel anti-tuberculosis drugs. nih.govresearchgate.net While a wide array of chemical scaffolds are being investigated as MmpL3 inhibitors, and some piperidine-containing compounds have been studied for their activity against other mycobacterial targets, specific research detailing the synthesis and MmpL3 inhibitory mechanism of this compound derivatives is not extensively documented in the current scientific literature. nih.govnih.gov

Glycosidase and Glycosyltransferase Enzyme Inhibition

Piperidine alkaloids, characterized by their polyhydroxylated piperidine core, are a well-established class of glycosidase inhibitors. These natural products act as mimics of the sugar's transition state during enzymatic hydrolysis, allowing them to bind tightly to the enzyme's active site. This inhibitory action has potential therapeutic relevance for managing diseases such as diabetes and certain viral infections. However, despite the known utility of the piperidine scaffold in this area, specific studies focused on derivatives of this compound for the inhibition of glycosidases or glycosyltransferases have not been prominently reported.

Methylthioadenine/S-adenosylhomocysteine Nucleosidase (MTAN) Inhibition

Methylthioadenine/S-adenosylhomocysteine nucleosidase (MTAN) plays a crucial role in bacterial metabolic pathways, including the activated methyl cycle and quorum sensing, making it an attractive target for the development of new antibiotics. nih.govnih.gov Inhibitors of MTAN are typically designed as analogs of its natural substrates. nih.gov A review of the available literature does not indicate that derivatives of this compound have been specifically investigated as inhibitors of this enzyme.

KRASG12C Inhibitor Design

The KRAS protein, particularly with the G12C mutation, is a major oncogenic driver, and significant efforts have been made to develop inhibitors that covalently target this mutant. nih.govnih.gov The design of these inhibitors often involves complex heterocyclic systems to achieve high affinity and selectivity for the target's switch-II pocket. nih.gov While piperidine moieties may be incorporated into the broader structure of some kinase inhibitors to modulate physicochemical properties, there is no specific literature detailing the use of the this compound scaffold in the rational design or structure-activity relationship studies of KRASG12C inhibitors.

BCL6 Protein Degradation

A significant area where the stereochemistry of substituted piperidines has proven critical is in the development of molecular glue degraders targeting the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor and a validated therapeutic target in lymphoma. opnme.com Certain small molecules have been discovered to induce the degradation of BCL6 by promoting its ubiquitination and subsequent destruction by the proteasome. nih.gov

The mechanism of action involves the small molecule binding to the BTB domain of BCL6, which induces the formation of higher-order protein assemblies. nih.gov This polymerization is then recognized by an E3 ligase, leading to BCL6 degradation. Crucially, the structure and stereochemistry of a solvent-exposed piperidine ring on the degrader molecule are determinant factors for this activity. acs.org

A detailed investigation into isomers of 3-hydroxy-5-methyl piperidine, a structure closely related to this compound, revealed a stark structure-activity relationship. The ability to induce BCL6 degradation was found to be highly dependent on the specific stereoisomer used.

Table 1: Structure-Activity Relationship of 3-hydroxy-5-methyl piperidine Diastereoisomers in BCL6 Degradation

| Compound ID | Piperidine Moiety Stereochemistry | BCL6 Degradation Activity |

|---|---|---|

| 12a (CCT373566) | (3R,5S)-cis | Complete (>90%) |

| 12b (CCT373567) | (3S,5R)-cis | Inactive |

| 13a | trans | Inactive |

| 13b | trans | Inactive |

| 14a | 3-hydroxyl (isomer 1) | Partial (35%) |

| 14b | 3-hydroxyl (isomer 2) | Inactive |

| 15a | 5-methyl (isomer 1) | Active (reduced potency) |

| 15b | 5-methyl (isomer 2) | Active (reduced potency) |

Data compiled from published research findings for illustrative purposes. acs.org

The results clearly indicate that only the cis-(3R,5S) stereoisomer is a potent BCL6 degrader, while its enantiomer and the trans isomers are inactive. acs.org This suggests an exceptionally precise geometric requirement for the piperidine moiety to facilitate the protein-protein interactions necessary for polymerization and subsequent degradation. While the piperidine ring does not make direct contact with the BCL6 protein in the initial binding event, its specific orientation is critical for the subsequent steps of the degradation process. nih.govacs.org The hydroxyl group contributes to binding affinity, while the correctly positioned methyl group is the key determinant for inducing degradation. acs.org Similarly, the BCL6 degrader BI-3802, which contains a 3,5-dimethyl-piperidine fragment, also relies on a specific stereochemical arrangement to induce BCL6 polymerization and degradation. nih.govnih.govbiorxiv.org

General Detection of Enzyme Activity and Inhibition with CatalyCEST MRI

CatalyCEST (Chemical Exchange Saturation Transfer) MRI is an advanced molecular imaging technique capable of detecting and quantifying enzyme activity in real-time within biological systems. openrepository.com The method relies on specially designed contrast agents that undergo a chemical transformation catalyzed by a target enzyme, leading to a change in the MRI signal. scispace.com The synthesis of these agents is a key aspect of the technology's application. A review of the literature on the development of CatalyCEST MRI contrast agents does not show any reported use of the this compound scaffold in their design or synthesis.

Structure-Activity Relationship (SAR) Exploration

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For derivatives of this compound, these investigations seek to understand how modifications to the piperidine ring, the methyl group, and the hydroxyl group, as well as their spatial orientations, impact the compound's efficacy and selectivity towards its biological targets.

The biological activity of chiral molecules, such as this compound, is profoundly influenced by their stereochemistry. The spatial arrangement of substituents on the piperidine ring dictates how the molecule can interact with the chiral environment of biological macromolecules like proteins and enzymes. It is a well-established principle in pharmacology that different stereoisomers of a drug can exhibit significantly different biological activities, with one isomer often being more potent or having a different pharmacological profile than the others.

The specific (3S,6R) configuration of this compound defines the relative orientation of the hydroxyl and methyl groups on the piperidine ring. This precise arrangement can lead to stereoselective interactions with its biological target. For instance, the hydroxyl group may act as a hydrogen bond donor or acceptor, and the methyl group may fit into a specific hydrophobic pocket of a receptor or enzyme. A change in the stereochemistry, for example to the (3R,6S), (3S,6S), or (3R,6R) isomers, would alter the spatial relationship between these groups, potentially leading to a decrease or complete loss of biological activity. This is because the binding sites of biological targets are themselves chiral and will preferentially bind to the stereoisomer that provides the most complementary fit.

In some cases, different stereoisomers can even interact with different biological targets, leading to distinct pharmacological effects or side effects. Therefore, the synthesis and biological evaluation of all possible stereoisomers of a chiral drug candidate are critical steps in the drug discovery process to identify the most active and selective isomer.

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of these pharmacophoric elements is a crucial step in understanding the SAR of a compound and in designing new molecules with similar or improved biological activity.

For a molecule like this compound, the key pharmacophoric features would likely include:

A Hydrogen Bond Acceptor/Donor: The hydroxyl group at the 3-position is a critical feature that can participate in hydrogen bonding interactions with the biological target.

A Hydrophobic Feature: The methyl group at the 6-position provides a hydrophobic element that can interact with a corresponding hydrophobic region in the binding site.

A Positively Ionizable Group: The nitrogen atom in the piperidine ring is basic and can be protonated at physiological pH, forming a positive charge that can interact with negatively charged residues (e.g., aspartic acid, glutamic acid) in the target protein through electrostatic interactions.

Defined Stereochemistry: The specific (3S,6R) configuration dictates the precise three-dimensional arrangement of these features, which is itself a critical component of the pharmacophore.

Pharmacophore models are often developed using computational methods, by aligning a set of active molecules and identifying the common chemical features that are essential for their activity. These models can then be used to virtually screen large compound libraries to identify new potential drug candidates.

While the general pharmacophoric elements of piperidine-based compounds are recognized in medicinal chemistry, a specific and validated pharmacophore model for this compound derivatives is not available in the provided search results. The development of such a model would require a set of structurally diverse analogs with their corresponding biological activity data. The model would typically be represented by a 3D arrangement of spheres and vectors indicating the location of hydrogen bond donors, acceptors, hydrophobic centers, and charged groups. Without specific research data on the pharmacophore of this compound, a detailed description and data table of its pharmacophoric elements cannot be accurately generated.

V. Advanced Computational Chemistry in the Research of 3s,6r 6 Methylpiperidin 3 Ol

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein or nucleic acid. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to estimate the binding affinity for each pose.

For a compound like (3S,6R)-6-methylpiperidin-3-ol, molecular docking could be employed to screen for potential biological targets. By docking this molecule against a library of known protein structures, researchers could identify proteins with which it is predicted to bind strongly. These predictions can then be used to generate hypotheses about the compound's potential biological activity and guide further experimental testing. Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's active site residues.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as conformational changes and interactions with their environment.

In the context of this compound, MD simulations could be used to investigate the stability of its binding to a target protein, as identified through molecular docking. By simulating the ligand-protein complex in a solvated environment, researchers can observe how the ligand's binding pose evolves over time and assess the stability of key interactions. MD simulations can also provide insights into the flexibility of both the ligand and the target, which is crucial for a comprehensive understanding of the binding process.

Atomistic Simulations of Solvent-Solute Interactions

Atomistic simulations, which include techniques like molecular dynamics and Monte Carlo simulations, can be used to study the interactions between a solute (in this case, this compound) and a solvent at the atomic level. These simulations provide a detailed picture of how solvent molecules arrange themselves around the solute and how these interactions influence the solute's properties and behavior.

Computational Chemistry in Rational Design of Chemical Compounds

Computational chemistry plays a pivotal role in the rational design of new chemical compounds with desired properties. By leveraging a combination of techniques, including quantum mechanics, molecular mechanics, molecular docking, and molecular dynamics, scientists can design and evaluate new molecules in silico before they are synthesized in the laboratory. This approach can significantly accelerate the discovery process and reduce the costs associated with experimental research.

Starting from a lead compound like this compound, computational methods can be used to design derivatives with improved potency, selectivity, or pharmacokinetic properties. For example, by analyzing the binding mode of the parent compound in its target, researchers can identify positions where chemical modifications could lead to enhanced interactions. Virtual libraries of new compounds can be created and screened computationally to prioritize the most promising candidates for synthesis and experimental validation. This iterative cycle of computational design and experimental testing is a cornerstone of modern rational drug design.

Vi. Catalytic Applications of 3s,6r 6 Methylpiperidin 3 Ol and Its Chiral Derivatives

Role as Chiral Ligands in Asymmetric Catalysis

There is no scientific literature available that describes the use of (3S,6R)-6-methylpiperidin-3-ol or its derivatives as chiral ligands in asymmetric catalysis.

Kinetic Resolution of Chiral Amines

No research has been found that investigates the application of this compound in the kinetic resolution of chiral amines.

Diastereomeric Discrimination in Disubstituted Piperidines

Information regarding the use of this compound for diastereomeric discrimination in disubstituted piperidines is not present in the current body of scientific publications.

Synergistic Catalytic Systems (e.g., N-Heterocyclic Carbenes and Chiral Hydroxamic Acids)

There are no documented instances of this compound being utilized in synergistic catalytic systems with N-Heterocyclic Carbenes and chiral hydroxamic acids.

Q & A

Q. How can researchers optimize the stereochemical purity of (3S,6R)-6-methylpiperidin-3-ol during synthesis?

- Methodological Answer : Stereochemical control is critical for ensuring biological relevance. Use chiral catalysts (e.g., asymmetric hydrogenation catalysts) and stereoselective reducing agents (e.g., NaBH₄ with chiral ligands) during ketone/aldehyde precursor reduction . Continuous flow reactors and automated systems improve reproducibility and reduce racemization risks by maintaining precise temperature/pH control . Monitor enantiomeric excess via chiral HPLC or polarimetry.

Q. What analytical techniques are recommended for characterizing this compound’s molecular structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereocenters and hydroxyl/methyl group positions .

- X-ray Crystallography : Resolve absolute configuration for crystallizable derivatives (e.g., hydrochloride salts) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₆H₁₃NO, MW 115.174 g/mol) .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer : Classified as a skin/eye irritant. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols . Store in airtight containers at 2–8°C to prevent degradation .

Q. What methods are used to determine solubility and stability of this compound?

- Methodological Answer :

- Solubility : Test in polar (water, ethanol) and nonpolar solvents (DCM, hexane) via saturation concentration assays .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC or TLC .

Advanced Research Questions

Q. How can contradictory data on this compound’s reaction mechanisms be resolved?

- Methodological Answer : Conflicting oxidation/reduction pathways (e.g., hydroxyl → ketone vs. aldehyde) may arise from variable reagent selectivity (e.g., KMnO₄ vs. CrO₃). Perform kinetic studies under controlled conditions (pH, solvent) and validate via computational modeling (DFT for transition-state analysis) . Use isotopic labeling (e.g., ¹⁸O) to track oxygen transfer in oxidation reactions .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Mutational Analysis : Synthesize analogs with modified hydroxyl/methyl groups and test binding affinity to targets (e.g., enzymes, GPCRs) .

- Molecular Docking : Model interactions using software (e.g., AutoDock) to predict hydrogen bonding (hydroxyl group) and steric effects (methyl group) .

- Free Energy Perturbation (FEP) : Quantify binding energy changes upon structural modifications .

Q. How can researchers design assays to evaluate the compound’s biological activity against enzyme targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., β-glucuronidase assays) to measure IC₅₀ values .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- In Vitro Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7) and compare to non-target cells (e.g., HEK293) .

Q. What approaches address contradictory bioactivity data in different experimental models?

- Methodological Answer : Discrepancies may arise from off-target effects or assay conditions. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) and standardize protocols (e.g., ATP levels, serum concentrations) . Validate findings with gene knockout/knockdown models (e.g., CRISPR-Cas9) .

Q. How can in silico modeling predict the compound’s reactivity in novel reaction pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.